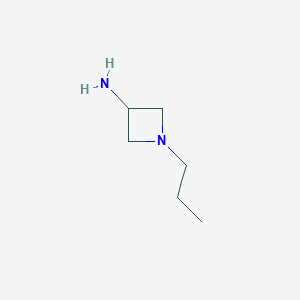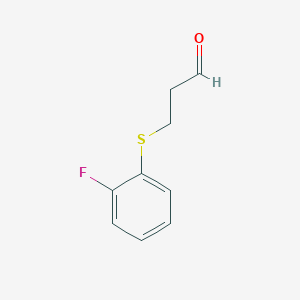
(4R,5S)-1-methylazepane-4,5-diolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-1-methylazepane-4,5-diolhydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique azepane ring structure, which includes two hydroxyl groups and a methyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1-methylazepane-4,5-diolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable azepane derivative.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 5 positions using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: The methyl group is introduced at the 1 position using methylating agents like methyl iodide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing crystallization or chromatography techniques to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1-methylazepane-4,5-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of chlorides or bromides.
Scientific Research Applications
(4R,5S)-1-methylazepane-4,5-diolhydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4R,5S)-1-methylazepane-4,5-diolhydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Uniqueness
(4R,5S)-1-methylazepane-4,5-diolhydrochloride stands out due to its unique azepane ring structure and specific stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(4R,5S)-1-methylazepane-4,5-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-2-6(9)7(10)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+; |
InChI Key |
IMHBMOGFIFIPBJ-UKMDXRBESA-N |
Isomeric SMILES |
CN1CC[C@H]([C@H](CC1)O)O.Cl |
Canonical SMILES |
CN1CCC(C(CC1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)




![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)







